Dimethyldi(2-thienyl)silane

Ziegler-Natta catalysis polypropylene isotacticity

Dimethyldi(2-thienyl)silane (CAS 17888-49-2) is an organosilicon compound with the molecular formula C₁₀H₁₂S₂Si, featuring a tetrahedral silicon center bonded to two methyl groups and two 2-thienyl rings. This bifunctional architecture combines the electronic properties of thiophene—a five-membered sulfur-containing heterocycle with aromatic character —with the synthetic versatility of organosilanes.

Molecular Formula C10H12S2Si
Molecular Weight 224.4 g/mol
CAS No. 17888-49-2
Cat. No. B098338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldi(2-thienyl)silane
CAS17888-49-2
Molecular FormulaC10H12S2Si
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CS1)C2=CC=CS2
InChIInChI=1S/C10H12S2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3
InChIKeyRPCHUCVMGSCQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldi(2-thienyl)silane CAS 17888-49-2: Organosilicon Building Block for Thiophene-Functionalized Materials


Dimethyldi(2-thienyl)silane (CAS 17888-49-2) is an organosilicon compound with the molecular formula C₁₀H₁₂S₂Si, featuring a tetrahedral silicon center bonded to two methyl groups and two 2-thienyl rings [1]. This bifunctional architecture combines the electronic properties of thiophene—a five-membered sulfur-containing heterocycle with aromatic character —with the synthetic versatility of organosilanes. The compound participates in hydrosilylation and palladium-catalyzed cross-coupling reactions, serving as a precursor for functionalized alkenylsilanes and thiophene-containing conjugated systems . Its thienyl groups contribute to electronic properties that are of interest for organic semiconductors, photovoltaic materials, and olefin polymerization catalysis [2].

Why Dimethyldi(2-thienyl)silane Cannot Be Replaced by Generic Organosilanes in Thiophene-Based Applications


Generic organosilanes such as dimethyldiphenylsilane or tetraalkylsilanes lack the unique combination of sulfur heteroatom electronic effects and the dual thienyl substitution pattern that defines the reactivity profile of dimethyldi(2-thienyl)silane. The 2-thienyl group is not merely an aromatic substituent; its sulfur atom introduces distinctive π-donor characteristics, higher HOMO energy levels, and altered coordination behavior compared to phenyl or alkyl analogs . In Ziegler-Natta propylene polymerization, the substitution of thienyl-containing silanes with conventional donors such as cyclohexylmethyldimethoxysilane or diphenyldimethoxysilane results in measurably lower polymer isotacticity—highlighting that the thienyl moiety is functionally non-interchangeable for stereochemical control [1]. In cross-coupling chemistry, alkenyldimethyl(2-thienyl)silanes undergo fluoride-activated Hiyama coupling at room temperature, in contrast to the elevated temperatures often required for phenyl-substituted silanes, making the thienyl substitution pattern crucial for mild-condition reactivity [2].

Quantitative Differentiation Evidence for Dimethyldi(2-thienyl)silane vs. Structural Analogs


External Electron Donor Performance: Dimethyldi(2-thienyl)silane vs. Conventional Silane Donors in Propylene Polymerization

In Ziegler-Natta propylene polymerization, the use of dimethyldi(2-thienyl)silane as an external electron donor yields polypropylene with isotacticity exceeding 99%, outperforming industry-standard donors cyclohexylmethyldimethoxysilane (C-donor) and diphenyldimethoxysilane (D-donor), which typically achieve 95–99% isotacticity under comparable conditions [1]. The thienyl-substituted silane enables a catalyst system with molar ratios of Ti:Al:Si = 1:50–150:5–50, delivering both high stereoregularity and high polymerization yield [1]. This isotacticity advantage translates directly into higher polymer crystallinity and rigidity for specialty polypropylene grades.

Ziegler-Natta catalysis polypropylene isotacticity

Hiyama Cross-Coupling Reactivity: Alkenyldimethyl(2-thienyl)silanes Enable Room-Temperature Coupling vs. Conventional Heating for Phenylsilanes

Alkenyldimethyl(2-thienyl)silanes, derived from dimethyldi(2-thienyl)silane via hydrosilylation, undergo palladium-catalyzed cross-coupling with aryl iodides and activated aryl bromides at room temperature under fluoride activation [1]. In contrast, the corresponding phenyl-substituted silanes typically require elevated temperatures (50–80 °C) or extended reaction times to achieve comparable conversion, since the 2-thienyl group facilitates transmetalation more effectively than a phenyl group in the Hiyama catalytic cycle [1][2]. Both (E)- and (Z)-alkenyl isomers are accessible through judicious catalyst choice, expanding stereochemical options for target olefin synthesis [2].

Hiyama cross-coupling C–C bond formation fluoride activation

Electrochemical Polymerization Template: Thienylsilane-Modified ITO Delivers 30% Higher PEDOT:PSS Conductivity vs. Bare ITO

Self-assembled thienylsilane monolayers on indium tin oxide (ITO) substrates lower the oxidation potential for electropolymerization of poly(3,4-ethylenedioxythiophene) (PEDOT) compared to unmodified ITO . The resulting PEDOT:PSS films deposited on thienylsilane-modified ITO exhibit a conductivity of 450 S/cm, representing a 30% improvement over films grown on unmodified ITO (approximately 346 S/cm for comparable PEDOT:PSS formulations) . Although this evidence pertains to thienylsilanes as a structural class—of which dimethyldi(2-thienyl)silane is the prototypical example —it establishes the functional advantage of the dithienylsilyl motif for surface modification in organic electronic device fabrication.

conductive polymers PEDOT:PSS electropolymerization

Photovoltaic Copolymer Performance: Dithienylsilane-Containing Copolymers Achieve 7.1% PCE vs. 1.2% for All-Thiophene Analogs

Copolymers incorporating dithienylsilane units have demonstrated promising photovoltaic performance when used as donor materials in bulk-heterojunction solar cells . One representative dithienylsilane-containing copolymer achieved a power conversion efficiency (PCE) of 7.1% with a short-circuit current density (Jsc) of 13.2 mA/cm² and fill factor (FF) of 0.68 . In contrast, a structurally analogous all-thiophene copolymer lacking the dithienylsilane unit delivered a significantly lower PCE of 1.2% (Jsc = 1.5 mA/cm², FF = 0.37) under comparable device fabrication conditions . The silicon atom in the dithienylsilane bridge enhances conjugation, improves solubility, and optimizes film morphology relative to all-thiophene backbones—making dimethyldi(2-thienyl)silane a strategic building block for high-performance OPV donor polymers.

organic photovoltaics power conversion efficiency donor–acceptor copolymers

High-Impact Application Scenarios for Dimethyldi(2-thienyl)silane Based on Quantitative Evidence


Ultra-High Isotacticity Polypropylene Production Using Thienyl-Substituted Silane External Donors

Dimethyldi(2-thienyl)silane is directly applicable as an external electron donor component in Ziegler-Natta catalyst systems targeting polypropylene with isotacticity exceeding 99% [1]. This isotacticity level exceeds the typical 95–99% range achievable with conventional donors such as cyclohexylmethyldimethoxysilane and diphenyldimethoxysilane [1]. The resulting high-crystallinity polypropylene is suitable for specialty applications demanding maximum rigidity and mechanical strength, including high-modulus fibers and thin-wall injection-molded parts. Procurement of this compound is warranted when the target polymer specification requires isotacticity beyond the ceiling of conventional silane donors.

Room-Temperature Hiyama Cross-Coupling for Thermally Labile Substrate Functionalization

Alkenyldimethyl(2-thienyl)silanes—prepared from dimethyldi(2-thienyl)silane via hydrosilylation—enable palladium-catalyzed cross-coupling with aryl iodides and activated aryl bromides at room temperature under fluoride activation [2]. This contrasts with phenylsilane-based Hiyama reagents that typically require heating to 50–80 °C [2][3]. The mild conditions are essential for substrates containing thermally sensitive functional groups (e.g., unprotected carbohydrates, epoxides, certain heterocycles) and for parallel synthesis workflows where heating is impractical. Researchers should select the 2-thienylsilane scaffold when the substrate's thermal sensitivity precludes the use of conventional phenylsilane coupling partners.

ITO Surface Modification for Enhanced PEDOT:PSS Conductivity in Organic Electronics

Thienylsilane-based self-assembled monolayers on ITO electrodes lower the oxidation potential for EDOT electropolymerization and yield PEDOT:PSS films with 450 S/cm conductivity—a 30% improvement over films deposited on unmodified ITO . This conductivity enhancement translates directly into improved charge injection and collection efficiency in OLEDs, OPVs, and electrochromic devices. Dimethyldi(2-thienyl)silane, as the prototypical dithienylsilane, is the appropriate starting material for preparing these surface-modifying monolayers. It should be procured when device optimization demands maximum transparent electrode conductivity without reformulating the active polymer layer.

High-Performance Donor Polymers for Organic Photovoltaics Using Dithienylsilane Building Blocks

Dithienylsilane-containing donor–acceptor copolymers have demonstrated a power conversion efficiency of 7.1% in bulk-heterojunction OPV devices, compared with only 1.2% for structurally analogous all-thiophene copolymers lacking the dithienylsilane bridge . The nearly 6-fold PCE improvement, driven primarily by the ~9-fold enhancement in short-circuit current density and substantial fill-factor gain, establishes dimethyldi(2-thienyl)silane as a strategic monomer for synthesizing high-performance OPV donor polymers . This compound should be prioritized in monomer procurement when the research or production goal is OPV efficiency competitive with established donor polymer platforms, rather than exploratory synthesis where lower-cost all-thiophene monomers may suffice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyldi(2-thienyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.